4-Bromo-1-cyclopentoxy-2-nitrobenzene
Description
4-Bromo-1-cyclopentoxy-2-nitrobenzene is a halogenated aromatic compound featuring a bromine atom at the 4-position, a nitro group at the 2-position, and a cyclopentoxy substituent at the 1-position of the benzene ring. This compound belongs to the nitrobenzene family, characterized by electron-withdrawing nitro groups that significantly influence its reactivity, solubility, and intermolecular interactions. The cyclopentoxy group introduces steric bulk and modulates electronic effects, making it distinct from simpler alkoxy-substituted analogs.
Properties
CAS No. |
871830-22-7 |
|---|---|
Molecular Formula |
C11H12BrNO3 |
Molecular Weight |
286.12 g/mol |
IUPAC Name |
4-bromo-1-cyclopentyloxy-2-nitrobenzene |
InChI |
InChI=1S/C11H12BrNO3/c12-8-5-6-11(10(7-8)13(14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2 |
InChI Key |
DOFMKKALRMNHEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-Bromo-1-cyclopentoxy-2-nitrobenzene with structurally related bromo-nitrobenzene derivatives:
Physicochemical Properties
- Solubility: The cyclopentoxy group in this compound likely enhances solubility in organic solvents (e.g., dichloromethane) compared to non-alkoxy analogs like 4-bromo-1-chloro-2-nitrobenzene, which is less polar .
- Thermal Stability : Methyl-substituted derivatives (e.g., 4-bromo-2-methyl-1-nitrobenzene) exhibit lower melting points (43–110°C) due to reduced molecular symmetry, whereas nitro groups increase thermal stability in halogenated analogs .
Research Findings and Data Gaps
- Crystallography : Analogous compounds like 4-bromo-1-nitrobenzene show planar structures with π-π stacking (centroid distances: 3.6–3.7 Å) and weak C–H···O hydrogen bonds. The cyclopentoxy group may disrupt such interactions due to steric effects .
- Spectroscopic Data : While IR, MS, and NMR data are available for methyl- and methoxy-substituted analogs (e.g., 4-bromo-3-methoxy-1-phenylpyrazole ), experimental characterization of this compound remains unreported.
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